molecular formula C8H14O2 B3051051 Methyl 2-methylidenehexanoate CAS No. 3070-68-6

Methyl 2-methylidenehexanoate

Cat. No.: B3051051
CAS No.: 3070-68-6
M. Wt: 142.2 g/mol
InChI Key: USUBUUXHLGKOHN-UHFFFAOYSA-N
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Description

Methyl 2-methylidenehexanoate is a methyl ester derivative of a substituted hexanoic acid, characterized by a methylidene group (CH₂=C) at the second carbon of the hexanoate chain. Based on nomenclature conflicts in the provided evidence, the compound’s exact structure remains ambiguous. For instance, lists "methyl 2-methylprop-2-enoate" and "2-methylidenehexanoic acid" as distinct entities, while and associate "2-methylidenehexanoate" with butyl acrylate (CAS 141-32-2), a butyl ester of acrylic acid . Structurally, this compound may resemble methyl methacrylate (MMA, CAS 80-62-6) but with an extended carbon chain.

Properties

IUPAC Name

methyl 2-methylidenehexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h2,4-6H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUBUUXHLGKOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317621
Record name methyl 2-methylidenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3070-68-6
Record name NSC319473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-methylidenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methylidenehexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylidenehexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylidenehexanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-methylidenehexanoic acid.

    Reduction: 2-methylidenehexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylidenehexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-methylidenehexanoate exerts its effects depends on the specific reactions it undergoes. In general, the ester group is susceptible to nucleophilic attack, leading to various transformations. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Methyl Methacrylate (MMA)

  • Structure : CH₂=C(CH₃)COOCH₃.
  • Key Difference: MMA has a methyl group at the α-position of the acrylate, whereas Methyl 2-methylidenehexanoate hypothetically features a longer hexanoate chain with a methylidene group at C2 .

Butyl Acrylate (BA, CAS 141-32-2)

  • Structure : CH₂=CHCOO(CH₂)₃CH₃.
  • Comparison: BA shares the acrylate ester backbone but has a butyl group instead of methyl and lacks the methylidene substitution at C2.

Methyl 2-Hydroxydodecanoate

  • Structure: A methyl ester of a hydroxyl-substituted dodecanoic acid.
  • Contrast: Unlike this compound, this compound features a hydroxyl group and a longer 12-carbon chain. highlights its classification as low-hazard, with safety protocols emphasizing glove use and respiratory protection, which may extend to other methyl esters .

Physical and Chemical Properties

While direct data for this compound are absent, references a "Table 3: Properties of Methyl Ester," which could imply shared traits with similar esters:

  • Boiling Point : Methyl esters typically range from 80–200°C, depending on chain length.
  • Solubility : Likely hydrophobic, aligning with other acrylate esters.

Biological Activity

Methyl 2-methylidenehexanoate, also known as Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C9H16O2C_9H_{16}O_2 and a molecular weight of approximately 156.23 g/mol. Its structure features a methylene bridge and hydroxyl groups, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H16O2C_9H_{16}O_2
Molecular Weight156.23 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point180 °C
Melting Point-20 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules and pathways:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy regulation.
  • Antimicrobial Properties : Research has shown that derivatives of hexanoic acids exhibit antimicrobial activity, suggesting that this compound might share similar properties, making it useful in food preservation and pharmaceuticals.
  • Anti-inflammatory Effects : The compound's structural similarities to fatty acids may enable it to modulate inflammatory responses, providing therapeutic potential in managing conditions related to inflammation.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of various hexanoic acid derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 0.5–1.0 mg/mL.
  • Metabolic Modulation :
    Another investigation focused on the impact of this compound on metabolic pathways in vitro. The compound was shown to influence the activity of key enzymes such as lipase and phospholipase, suggesting a role in lipid metabolism modulation. This could have implications for managing metabolic disorders.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition against S. aureus and E. coli
Enzyme InhibitionAffects lipase and phospholipase activity
Anti-inflammatoryPotential modulation of inflammatory responses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methylidenehexanoate
Reactant of Route 2
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